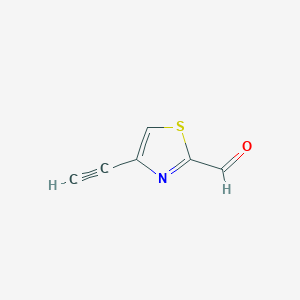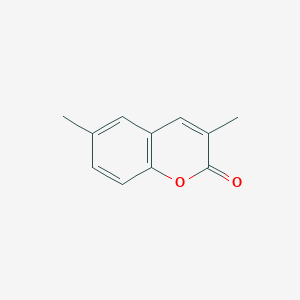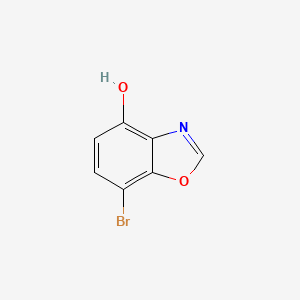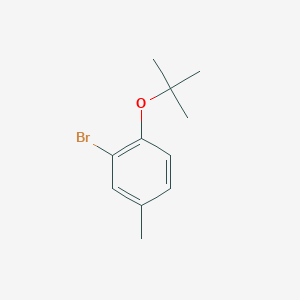
1-(Dichloromethyl)-4,5-dimethoxy-2-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Dichloromethyl)-4,5-dimethoxy-2-nitrobenzene is an organic compound with a complex structure, featuring a dichloromethyl group, two methoxy groups, and a nitro group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dichloromethyl)-4,5-dimethoxy-2-nitrobenzene can be achieved through several methods. One common approach involves the chloromethylation of 4,5-dimethoxy-2-nitrobenzene using dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. Additionally, safety measures are crucial due to the handling of chlorinated reagents and the potential formation of hazardous by-products.
化学反応の分析
Types of Reactions
1-(Dichloromethyl)-4,5-dimethoxy-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The dichloromethyl group can be oxidized to formyl or carboxyl groups.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of 1-(formyl)-4,5-dimethoxy-2-nitrobenzene or 1-(carboxy)-4,5-dimethoxy-2-nitrobenzene.
Reduction: Formation of 1-(dichloromethyl)-4,5-dimethoxy-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(Dichloromethyl)-4,5-dimethoxy-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of nitroaromatic compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Dichloromethyl)-4,5-dimethoxy-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The dichloromethyl group may also participate in alkylation reactions with nucleophilic sites in biomolecules, further contributing to its biological activity.
類似化合物との比較
Similar Compounds
1-(Dichloromethyl)-4,5-dimethoxybenzene: Lacks the nitro group, resulting in different reactivity and applications.
1-(Dichloromethyl)-2-nitrobenzene: Lacks the methoxy groups, affecting its solubility and chemical behavior.
4,5-Dimethoxy-2-nitrobenzene: Lacks the dichloromethyl group, leading to different synthetic and biological properties.
Uniqueness
1-(Dichloromethyl)-4,5-dimethoxy-2-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both electron-donating methoxy groups and an electron-withdrawing nitro group creates a versatile compound for various chemical transformations and research purposes.
特性
分子式 |
C9H9Cl2NO4 |
|---|---|
分子量 |
266.07 g/mol |
IUPAC名 |
1-(dichloromethyl)-4,5-dimethoxy-2-nitrobenzene |
InChI |
InChI=1S/C9H9Cl2NO4/c1-15-7-3-5(9(10)11)6(12(13)14)4-8(7)16-2/h3-4,9H,1-2H3 |
InChIキー |
KVVQAIKPVMMCQL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)C(Cl)Cl)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-4-[(dimethylamino)methyl]phthalazin-1(2H)-one](/img/structure/B13691325.png)






![4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine](/img/structure/B13691384.png)

![5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13691389.png)




